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molecular formula C8H6ClF3N2O B8435154 6-chloro-N-(2,2,2-trifluoroethyl)nicotine amide

6-chloro-N-(2,2,2-trifluoroethyl)nicotine amide

Cat. No. B8435154
M. Wt: 238.59 g/mol
InChI Key: PXXFRXVHHHNXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071600B2

Procedure details

Triethylamine (1.03 ml, 7.4 mmol) and isobutyl chloroformate (0.76 ml, 5.5 mmol) were added to an acetonitrile solution (12 ml) of 6-chloronicotinic acid (0.58 g, 3.6 mmol) under ice cooling and the mixture was stirred at 0° C. for 30 minutes. To the solution mixture, 2,2,2-trifluoroethyl amine (0.88 ml, 11.2 mmol) was added and the mixture was stirred at room temperature for 10 minutes. Water was added to the reaction solution, which was then extracted with ethyl acetate. The extraction solution with ethyl acetate was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (n-hexane:ethyl acetate=5:1→1:1). The purified product was concentrated under reduced pressure and diisopropyl ether and n-hexane were added. The insoluble matter precipitated was obtained by filtration and dried to obtain 6-chloro-N-(2,2,2-trifluoroethyl)nicotine amide (0.58 g) as light yellow powder.
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.ClC(OCC(C)C)=O.[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=O)=[CH:19][N:18]=1.[F:26][C:27]([F:31])([F:30])[CH2:28][NH2:29]>O.C(#N)C>[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH:29][CH2:28][C:27]([F:31])([F:30])[F:26])=[O:23])=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.76 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
0.58 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
FC(CN)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solution with ethyl acetate was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography (n-hexane:ethyl acetate=5:1→1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated under reduced pressure and diisopropyl ether and n-hexane
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The insoluble matter precipitated
CUSTOM
Type
CUSTOM
Details
was obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NCC(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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